molecular formula C7H4BrN3O3 B3291951 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 874773-39-4

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B3291951
CAS No.: 874773-39-4
M. Wt: 258.03
InChI Key: QMVUPBFLGDVVAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of N-halosuccinimides (NXS) as a halogen source at room temperature for 20 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include N-halosuccinimides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUPBFLGDVVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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